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An In-depth Technical Guide to the Physicochemical Properties of 3-(4-
Fluorophenyl)isoxazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a pivotal heterocyclic building block in

contemporary medicinal chemistry. Its structural arrangement, featuring a metabolically robust

isoxazole core, a strategically placed fluorophenyl moiety, and a versatile carbaldehyde

functional group, positions it as a high-value intermediate for the synthesis of novel therapeutic

agents. The fluorine substituent is known to modulate electronic properties, enhance binding

affinity, and improve metabolic stability, making this scaffold particularly attractive for drug

design. This guide provides a comprehensive examination of the molecule's essential

physicochemical properties, offering a blend of established data and field-proven experimental

methodologies. The content is designed to equip researchers with the foundational knowledge

required for its effective handling, reaction optimization, and rational incorporation into drug

discovery pipelines.

Strategic Importance in Medicinal Chemistry
The isoxazole heterocycle is considered a "privileged scaffold" due to its prevalence in a wide

array of biologically active compounds. Its ability to act as a bioisostere for other functional
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groups, engage in hydrogen bonding, and maintain metabolic stability makes it a cornerstone

of modern drug design. The aldehyde at the 5-position of 3-(4-Fluorophenyl)isoxazole-5-
carbaldehyde serves as a versatile synthetic handle, allowing for a multitude of chemical

transformations to build molecular complexity and explore diverse chemical space. This guide

aims to provide the critical physicochemical data and procedural insights necessary to fully

leverage the potential of this valuable compound.

Core Molecular Profile
A precise understanding of a compound's fundamental identifiers is the bedrock of all

subsequent research and development activities. The core properties of 3-(4-
Fluorophenyl)isoxazole-5-carbaldehyde are summarized below.

Property Value Source(s)

Molecular Formula C₁₀H₆FNO₂ [1]

Molecular Weight 191.16 g/mol [1]

Physical Form Solid [1]

CAS Number 181431-15-8

Canonical SMILES
O=C([H])C1=CC(C2=CC=C(F)

C=C2)=NO1
[1]

InChI Key
AHJLKEQSLHUIPB-

UHFFFAOYSA-N
[1]

Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for verifying the structural integrity and purity of a

compound. While specific spectra for this exact compound are not publicly available, its

features can be reliably predicted based on well-established principles and data from closely

related analogues.[2][3][4][5]

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The aldehydic

proton (CHO) will appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm

region. A singlet corresponding to the C4-proton of the isoxazole ring should be observed
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around δ 6.5-7.5 ppm. The four aromatic protons of the 4-fluorophenyl ring will present as

two multiplets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted system with

additional fluorine coupling.

¹³C NMR: The carbon spectrum will be defined by the highly deshielded aldehyde carbon,

resonating near δ 180-190 ppm. The ten unique carbon atoms of the molecule will each

produce a distinct signal, with those of the fluorophenyl ring showing characteristic C-F

coupling constants.

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular

weight with a prominent molecular ion peak [M+H]⁺ at m/z 192.0455, corresponding to the

exact mass of the protonated species.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp

carbonyl (C=O) stretching vibration from the aldehyde at approximately 1700-1720 cm⁻¹.

Additional key signals include C=N stretching of the isoxazole ring around 1600 cm⁻¹ and C-

F stretching in the 1250-1000 cm⁻¹ region.

Key Physicochemical Parameters for Drug
Development
Solubility
Solubility profoundly impacts reaction kinetics, purification strategies, and, critically, the

bioavailability of a potential drug candidate.

Aqueous Solubility: The molecule is predicted to have low aqueous solubility. The dominant

hydrophobic character of the fluorophenyl ring and the largely nonpolar isoxazole core

outweighs the modest hydrophilic contribution of the aldehyde group.

Organic Solubility: It is expected to be readily soluble in common laboratory organic solvents

such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone, facilitating its use

in synthetic chemistry.

Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol provides a robust, self-validating system for determining aqueous solubility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Add an excess amount of solid 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a

slurry.

Equilibration: Seal the vial and agitate it on an orbital shaker at a controlled temperature

(e.g., 25°C) for 24 hours. This extended period is crucial to ensure the system reaches

thermodynamic equilibrium.

Phase Separation: Transfer the slurry to a centrifuge tube and spin at high speed (e.g.,

14,000 rpm for 15 minutes) to pellet all undissolved solid.

Sample Dilution: Carefully remove a precise aliquot of the clear supernatant, avoiding any

particulate matter. Dilute this sample with a suitable mobile phase (e.g., 50:50

acetonitrile:water) to a concentration within the linear range of the analytical instrument.

Quantification: Analyze the diluted sample via a validated HPLC-UV method against a

standard curve prepared from known concentrations of the compound. The resulting

concentration is the thermodynamic solubility.

Workflow: Shake-Flask Solubility Determination
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Add Excess Compound to PBS (pH 7.4)

Equilibrate on Shaker
(24h, 25°C)

 Establishes Equilibrium

Centrifuge to Pellet Solid

 Isolates Saturated Solution

Collect & Dilute Supernatant

Quantify via HPLC-UV
(vs. Standard Curve)

 Prepares for Analysis

Result: Thermodynamic Solubility

Key Reactions

Derivative Classes

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Secondary/Tertiary Amines

 Reductive Amination
(e.g., NaBH(OAc)₃)

Primary Alcohols

 Reduction
(e.g., NaBH₄)

Carboxylic Acids

 Oxidation
(e.g., Pinnick Oxidation)

Disubstituted Alkenes

 Olefination
(e.g., Wittig Reaction)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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